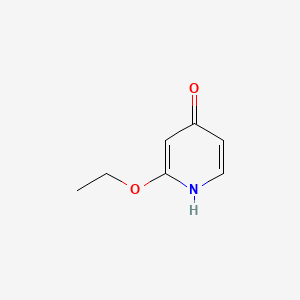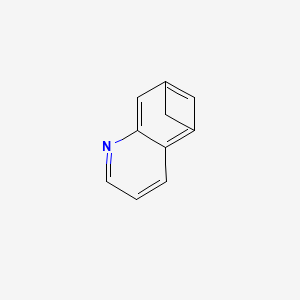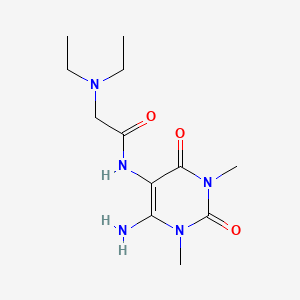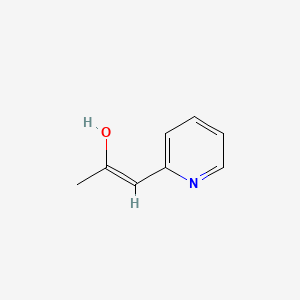![molecular formula C12H9ClO2 B560786 [1,1-Biphenyl]-2,4-diol,5-chloro- CAS No. 106539-32-6](/img/structure/B560786.png)
[1,1-Biphenyl]-2,4-diol,5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,1-Biphenyl]-2,4-diol,5-chloro-” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl compounds are notable for their stability and low reactivity, making them persistent in the environment .
Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The specific structure of “[1,1-Biphenyl]-2,4-diol,5-chloro-” would include additional functional groups attached to the biphenyl core .
Chemical Reactions Analysis
Biphenyl and its derivatives participate in various chemical reactions. The specific reactions that “[1,1-Biphenyl]-2,4-diol,5-chloro-” undergoes would depend on its functional groups and the conditions under which it is reacted .
Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents . The physical and chemical properties of “[1,1-Biphenyl]-2,4-diol,5-chloro-” would be influenced by its additional functional groups .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “[1,1-Biphenyl]-2,4-diol,5-chloro-” could involve further exploration of its properties and potential applications. For instance, biphenyl derivatives have been studied for their antibacterial activities , suggesting potential uses in medical and environmental applications .
properties
IUPAC Name |
4-chloro-6-phenylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-6-9(11(14)7-12(10)15)8-4-2-1-3-5-8/h1-7,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSWELJZGSVFKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1-Biphenyl]-2,4-diol,5-chloro- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Trimethyl[4-(2,2-dimethylpropyl)phenyl]stannane](/img/structure/B560712.png)

![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)

